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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Chelex® 100 for the
extraction of ancient DNA (aDNA) from various sample types. The protocols detailed below are
designed to maximize DNA yield and purity while minimizing the risk of contamination, a critical
consideration in aDNA studies.

Introduction to Chelex® 100 in Ancient DNA
Extraction

Chelex® 100 is a chelating ion-exchange resin composed of styrene-divinylbenzene
copolymers with paired iminodiacetate ions. In DNA extraction, its primary function is to bind
polyvalent metal ions, particularly magnesium (Mg?3*).[1][2] This action is crucial for several

reasons:

« Inhibition of Nucleases: DNases, enzymes that degrade DNA, require Mg?* as a cofactor. By
sequestering these ions, Chelex® 100 inactivates nucleases, protecting the already fragile
aDNA from further degradation.[1]

o Prevention of DNA Damage at High Temperatures: The boiling step in Chelex® 100
protocols helps to lyse cells and denature proteins. Chelex® 100 is thought to prevent the
breakdown of DNA that can occur at high temperatures in low ionic strength solutions by
chelating metal ions that may catalyze this process.
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e Removal of PCR Inhibitors: Ancient samples are often contaminated with potent PCR
inhibitors from the burial environment, such as humic acids. Chelex® 100 has been shown to
be effective in removing some of these inhibitors, leading to more successful downstream
applications like PCR.[3]

The Chelex® 100 method is a relatively simple, rapid, and inexpensive alternative to more
complex and hazardous organic extraction methods, making it a valuable tool in ancient DNA
research.[4]

Data Presentation
PCR Amplification Success Rate Comparison

A study comparing a standard Chelex® 100 protocol with an optimized protocol for aDNA
extraction from ancient skeletal remains demonstrated a significant improvement in PCR
amplification success. The optimized protocol showed a markedly higher frequency of specific
products, indicating a higher quality of isolated DNA.[4]

Amplification Success

Locus Protocol

Rate
HUMVWA31/A Standard Chelex® Protocol 33.3%
Optimized Chelex® Protocol 70.8%
HUMTHO1 Standard Chelex® Protocol Equal Success Rate
Optimized Chelex® Protocol Equal Success Rate

Data sourced from an optimized protocol for DNA extraction from ancient skeletal human

remains using Chelex-100.[4]

DNA Yield and Purity from Forensic Samples

While specific quantitative data for ancient samples is scarce in the literature, the following
table provides an indication of Chelex® 100's performance with various forensic sample types.
It is important to note that aDNA yields are typically much lower and purity can be more

variable.
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Sample Type Extraction Method Reported DNA Yield

Highest yield compared to
Semen Chelex®-100 QlAamp® and AutoMate

Express™

Highest yield compared to
Saliva Chelex®-100 QlAamp® and AutoMate
Express™

Lower yield compared to
Blood Chelex®-100
AutoMate Express™

Note: This data is from forensic samples and should be considered as a general guide. aDNA
yields are expected to be significantly lower.

Experimental Workflows and Signaling Pathways
Chelex® 100 Ancient DNA Extraction Workflow

The following diagram illustrates the general workflow for extracting ancient DNA from skeletal
remains using an optimized Chelex® 100 protocol.

Click to download full resolution via product page

Caption: Workflow for ancient DNA extraction from skeletal remains using Chelex® 100.

Experimental Protocols
Optimized Chelex® 100 Protocol for Ancient Skeletal
Remains
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This protocol is adapted from a study that demonstrated improved amplification outcomes for
aDNA from skeletal remains.[3][4]

Materials:

Ancient bone or tooth sample

» Sterile, disposable labware (tubes, pestle, etc.)
e 0.5MEDTA, pH 8.0

e 5% (w/v) Chelex® 100 solution in sterile water
e Proteinase K (20 mg/mL)

» Sterile, DNA-free water

» Vortex mixer

e Thermomixer or heating block

e Centrifuge

Procedure:

e Sample Preparation:

o Decontaminate the surface of the bone or tooth sample by removing the outer layer with a
sterile scalpel or sandblaster.

o Grind the sample to a fine powder using a sterile mortar and pestle or a mixer mill.
» Decalcification:
o In a sterile 2 mL tube, mix 0.3 g of bone powder with 1.5 mL of 0.5 M EDTA solution.

o Incubate at room temperature with constant rotation for 48 hours to demineralize the bone
powder.
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e Lysis and DNA Extraction:
o Centrifuge the tube to pellet the remaining bone powder and discard the supernatant.

o Add 1300 pL of 5% Chelex® 100 solution and 500 pL of Proteinase K (20 mg/mL) to the
pellet.

o Vortex briefly and incubate at 56°C for an appropriate duration (e.g., 2-3 hours) with
constant shaking to digest proteins.

o Vortex briefly again and incubate at 95°C for 8 minutes to inactivate the Proteinase K and
denature the DNA.

e DNA Collection:
o Allow the mixture to cool to room temperature.

o Centrifuge at high speed (e.g., 12,000 x g) for 6 minutes to pellet the Chelex® resin and
cellular debris.

o Carefully transfer the supernatant containing the DNA to a new sterile tube. Avoid
transferring any of the Chelex® beads.

e Optional Further Purification:

o For samples with high levels of PCR inhibitors, an additional purification step using a
commercial DNA cleanup kit or spin column is recommended.

e Storage:
o Store the extracted DNA at -20°C for long-term preservation.

Application Notes
Sample Types

The Chelex® 100 method can be adapted for various ancient sample types:
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e Bones and Teeth: These are the most common sources of aDNA. The dense mineral matrix
can protect DNA from degradation. The protocol above is optimized for these sample types.

» Hair: Hair shafts can preserve DNA, particularly mitochondrial DNA. The outer layers of the
hair should be decontaminated before proceeding with a modified Chelex® extraction, which

may involve a shorter incubation time.

o Soft Tissues: In rare cases of exceptional preservation (e.g., mummified remains), soft
tissues can yield aDNA. The protocol would need to be adjusted to account for the different

tissue composition.

Troubleshooting

e Low DNA Yield:

o Increase the amount of starting material if possible, but be aware that this may also
increase the concentration of PCR inhibitors.

o Optimize the Proteinase K digestion time.

o Ensure the sample is ground to a very fine powder to maximize surface area for
extraction.

e PCR Inhibition:

o If PCR fails, consider diluting the DNA extract (e.g., 1:10, 1:100) to reduce the
concentration of inhibitors.[5]

o Perform an additional purification step using a commercial kit.

o Add PCR facilitators like bovine serum albumin (BSA) to the PCR reaction mix to help
overcome inhibition.

Limitations

» Single-Stranded DNA: The boiling step in the Chelex® 100 protocol results in denatured,
single-stranded DNA.[2] This is suitable for most PCR-based applications but may not be
ideal for methods that require double-stranded DNA.
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o DNA Degradation: While Chelex® 100 protects DNA, the harsh heating step can potentially
further fragment already degraded aDNA.[6]

o Purity: Chelex® 100 extracts may contain more impurities than those from more rigorous
purification methods. This can affect the accuracy of spectrophotometric quantification.

Conclusion

The Chelex® 100 method offers a straightforward and effective means of extracting aDNA from
ancient samples, particularly skeletal remains. Its ability to inactivate nucleases and remove
PCR inhibitors makes it a valuable technique in the field of ancient DNA research. While it has
some limitations, the optimized protocol presented here can significantly improve the success
of downstream molecular analyses, contributing to our understanding of the past through
genetic evidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1177728?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

